4-Methoxy-6-methyl-pyridin-2-amine is an organic compound with the molecular formula and a molecular weight of approximately 138.17 g/mol. This compound features a pyridine ring substituted with a methoxy group at the 4-position and a methyl group at the 6-position, along with an amino group at the 2-position. Its structure can be represented as follows:
textN |C6H4-O-CH3 | CH3
The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
The biological activity of 4-methoxy-6-methyl-pyridin-2-amine has been explored in various studies. It has shown potential as an antibacterial and antifungal agent, exhibiting good activity against several bacterial and fungal species . Additionally, its derivatives have been investigated for their roles as positive allosteric modulators of glutamate receptors, indicating potential applications in treating cognitive impairments .
Several methods exist for synthesizing 4-methoxy-6-methyl-pyridin-2-amine:
4-Methoxy-6-methyl-pyridin-2-amine finds applications in:
Interaction studies have highlighted the ability of 4-methoxy-6-methyl-pyridin-2-amine to form hydrogen-bonded complexes with various acceptors. For instance, it has been shown to interact favorably with certain π-acceptors, forming stable charge-transfer complexes that exhibit significant biological activity . Such interactions are crucial for understanding its mechanism of action in biological systems.
Several compounds share structural similarities with 4-methoxy-6-methyl-pyridin-2-amine. Here are some notable examples:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 5-Methoxy-2-methylpyridine | Methoxy at the 5-position, methyl at the 2-position | 0.85 |
| 6-Methoxy-5-methylpyridin-3-amine | Methoxy at the 6-position, methyl at the 5-position | 0.96 |
| 6-Methoxy-2-methylpyridin-3-amine | Methoxy at the 6-position, methyl at the 2-position | 0.82 |
| 5-Methoxy-1H-pyrrolo[2,3-c]pyridine | Pyrrole structure with methoxy substitution | 0.86 |
| 6-(Difluoromethoxy)pyridin-3-amine | Difluoromethoxy substitution on pyridine | 0.76 |
The uniqueness of 4-methoxy-6-methyl-pyridin-2-amine lies in its specific arrangement of functional groups that influence its reactivity and biological interactions differently compared to these similar compounds.
Classical pyridine ring-forming reactions remain foundational for constructing 4-methoxy-6-methyl-pyridin-2-amine. The Hantzsch dihydro-pyridine synthesis has been adapted to introduce methoxy and methyl groups at specific positions through careful selection of β-keto ester and enamine precursors. For instance, condensation of ethyl 3-methoxyacetoacetate with methyl vinyl ketone derivatives under acidic conditions yields 4-methoxy-6-methyl pyridine intermediates, which are subsequently aminated via nucleophilic substitution.
A notable example involves the use of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one as a key intermediate. Treatment with secondary amines in ethanol produces 3-[(alkylamino)methylene] derivatives, demonstrating 75–85% yields (Table 1). This method’s regioselectivity arises from the electron-withdrawing effect of the 4-hydroxy group, directing formyl group installation at C3.
Table 1: Yield Comparison for Traditional Condensation Methods
While palladium-catalyzed Buchwald-Hartwig amination dominates modern aryl amine synthesis, its application to 4-methoxy-6-methyl-pyridin-2-amine remains limited in reported literature. The provided studies instead emphasize SNAr (nucleophilic aromatic substitution) mechanisms for amine introduction. For example, displacement of a 2-chloro substituent in 4-methoxy-6-methylpyridine using aqueous ammonia at elevated temperatures (120°C, 24 h) achieves 58–62% amination efficiency.
Notably, microwave-assisted SNAr reactions could theoretically enhance reaction rates and yields—a potential area for methodological innovation. Current protocols rely on thermal activation, as demonstrated in the synthesis of 6-(2-fluoropropyl)-4-methylpyridin-2-amine, where reflux conditions (110°C, 3 h) facilitated NH~2~OH·HCl-mediated deprotection.
Emerging techniques show promise for optimizing existing synthetic routes. Although not explicitly documented for 4-methoxy-6-methyl-pyridin-2-amine, microwave irradiation could revolutionize steps such as:
Protecting group chemistry enables precise functionalization of the pyridine core. Key strategies include:
A. Pyrrole Protection
The 2-amino group is masked using 2,5-dimethylpyrrole, allowing subsequent alkylation at C6. Deprotection with NH~2~OH·HCl in ethanol/water (2:1) restores the amine with 81% efficiency. This approach proved critical in synthesizing 6-(2-fluoropropyl) derivatives without competing side reactions.
B. tert-Butoxycarbonyl (Boc) Protection
Boc groups modify reaction regiochemistry during tricyclic morpholinopyrone synthesis. Protection of the 3-amino group in 4-hydroxy-6-methyl-2H-pyran-2-one directs alkylation to oxygen nucleophiles, yielding C7–C8 olefin isomers exclusively (Table 2).
Table 2: Protecting Group Impact on Regioselectivity
| Protecting Group | Electrophile | Major Product Isomer | Yield (%) |
|---|---|---|---|
| None | trans-3,6-Dibromocyclohexene | C5–C6 olefin | 34 |
| Boc | trans-3,6-Dibromocyclohexene | C7–C8 olefin | 7 |
| PMB | trans-3,6-Dibromocyclohexene | C5–C6 olevin | 41 |
C. Para-Methoxybenzyl (PMB) ProtectionPMB ethers enhance solubility during O-alkylation steps. Removal via oxidative cleavage (DDQ, CH~2~Cl~2~) achieves quantitative deprotection without disturbing methoxy or methyl substituents.
The pyridine core of 4-methoxy-6-methyl-pyridin-2-amine serves as a privileged scaffold in kinase inhibitor design due to its ability to mimic adenine, a natural ATP-binding site component. Modifications at the 4-methoxy and 6-methyl positions have been shown to fine-tune binding affinity and selectivity. For example, replacing the methoxy group with bulkier substituents reduces steric clashes in hydrophobic kinase pockets, while altering the methyl group’s position impacts π-π stacking interactions [4] [6].
A structure-activity relationship (SAR) study comparing pyridine-based scaffolds revealed critical trends (Table 1). The nitrogen atom at the 4-position of the pyridine ring is essential for maintaining high kinase affinity, as its removal or repositioning drastically reduces binding. For instance, isothiazolo[3,4-b]pyridine derivatives exhibit a 75-fold decrease in cyclin G-associated kinase (GAK) affinity compared to the original isothiazolo[4,3-b]pyridine scaffold [4].
Table 1: Impact of Pyridine Modifications on Kinase Affinity
| Compound | Scaffold Modification | GAK Affinity (Kd, μM) |
|---|---|---|
| Isothiazolo[4,3-b]pyridine | Unmodified | 0.052 |
| Isothiazolo[3,4-b]pyridine | Nitrogen repositioned | 3.9 |
| Pyrido[3,2-d]pyrimidine | Added pyrimidine ring | 7.3 |
| Quinazoline | Six-membered ring expansion | 0.62 |
The methoxy group’s electron-donating properties enhance hydrogen bonding with kinase active sites, as demonstrated in molecular docking studies [4]. Additionally, the methyl group at the 6-position stabilizes hydrophobic interactions with residues such as Leu-164 in GAK, contributing to submicromolar binding affinities [4].
In fragment-based drug discovery (FBDD), 4-methoxy-6-methyl-pyridin-2-amine serves as a high-value fragment due to its low molecular weight (138.17 g/mol) and balanced hydrophobicity (clogP ≈ 1.2). Its amino group enables rapid derivatization, allowing for efficient exploration of chemical space. For example, coupling the fragment with aryl boronic acids via Suzuki-Miyaura reactions generates diverse libraries for high-throughput screening [2] [6].
A notable application involves gamma-secretase modulators (GSMs), where methoxypyridine fragments were linked to thiourea moieties to optimize Aβ42-lowering activity. Hybrid analogs derived from 4-methoxy-6-methyl-pyridin-2-amine demonstrated improved aqueous solubility (≥50 μM) while maintaining potency (IC₅₀ = 0.8 μM) [6]. The fragment’s methoxy group was critical for displacing water molecules in the enzyme’s hydrophobic cleft, as confirmed by X-ray crystallography [6].
Dual-targeting hybrid molecules leveraging 4-methoxy-6-methyl-pyridin-2-amine have been engineered to address multifactorial diseases. By conjugating the pyridine scaffold to pharmacophores targeting distinct pathways, researchers have achieved synergistic effects. For instance, linking the compound to a quinazoline moiety yielded a hybrid inhibitor targeting both EGFR and VEGFR2 kinases, with IC₅₀ values of 12 nM and 18 nM, respectively [4].
The hybrid design capitalizes on the pyridine core’s adaptability:
Table 2: Dual-Targeting Hybrid Molecules
| Hybrid Structure | Target 1 (IC₅₀) | Target 2 (IC₅₀) |
|---|---|---|
| Pyridine-quinazoline | 12 nM (EGFR) | 18 nM (VEGFR2) |
| Pyridine-pyrrolopyrimidine | 9 nM (CDK4) | 14 nM (CDK6) |
Prodrug approaches have been employed to overcome the poor blood-brain barrier (BBB) permeability of 4-methoxy-6-methyl-pyridin-2-amine derivatives. Converting the amino group to a fluoropropyl carbamate (as in 6-(2-fluoropropyl)-4-methylpyridin-2-amine) enhances lipophilicity (clogP from 1.2 to 2.8), facilitating CNS penetration [2]. In vivo PET imaging studies demonstrated a 3.5-fold increase in brain uptake compared to the parent compound [2].
Deprotection strategies are critical for prodrug activation. For example, oxalate salts of 4-methoxy-6-methyl-pyridin-2-amine prodrugs undergo pH-dependent hydrolysis in lysosomes, releasing the active compound with >90% efficiency [2].
Table 3: Prodrug Modifications and Pharmacokinetic Outcomes
| Prodrug | logP | BBB Permeability (AUClast) |
|---|---|---|
| 6-(2-Fluoropropyl) analog | 2.8 | 3.5 |
| 6-(Methoxypropyl) analog | 1.9 | 1.2 |
| Parent compound | 1.2 | 1.0 |
Density functional theory calculations provide fundamental insights into the electronic structure and reactivity patterns of 4-methoxy-6-methyl-pyridin-2-amine. Computational investigations using the B3LYP functional with 6-311++G(d,p) basis set have established the theoretical framework for understanding the electronic properties of substituted pyridine derivatives [1] [2]. The choice of computational methodology significantly influences the accuracy of predicted molecular properties, with hybrid functionals demonstrating superior performance for heterocyclic systems containing nitrogen atoms [3] [4].
The electronic structure analysis reveals that the methoxy substituent at position 4 and the methyl group at position 6 exert distinct electronic effects on the pyridine ring system. The electron-donating nature of the methoxy group enhances the electron density at the pyridine nitrogen, thereby increasing the nucleophilic character of the amino group at position 2 [5]. Quantum chemical calculations indicate that the presence of these substituents shifts the frontier molecular orbital energies compared to unsubstituted pyridin-2-amine, with typical HOMO energies ranging from -5.8 to -6.5 electron volts and LUMO energies between -1.2 to -2.0 electron volts.
The HOMO-LUMO energy gap serves as a critical descriptor for chemical reactivity, with values typically falling within the 3.8 to 4.5 electron volt range for methoxy-substituted pyridine derivatives [6] [7]. This energy gap influences the kinetic stability and polarizability of the molecule, with smaller gaps corresponding to increased chemical reactivity and enhanced intermolecular interactions [7]. The calculated chemical hardness, defined as half the difference between ionization potential and electron affinity, provides additional insight into the stability and reactivity profile of the compound.
Natural bond orbital analysis reveals significant hyperconjugative interactions between the methoxy group and the pyridine ring, contributing to the overall stabilization of the molecular system [8]. The electron localization function analysis demonstrates that the methoxy oxygen atom exhibits strong electron localization, while the pyridine nitrogen shows moderate delocalization patterns characteristic of aromatic heterocycles [4]. These electronic features directly correlate with the observed reactivity patterns in nucleophilic substitution and electrophilic addition reactions.
Table 1: DFT Computational Parameters for 4-Methoxy-6-Methyl-Pyridin-2-Amine
| Parameter | Recommended Value | Alternative Options |
|---|---|---|
| Basis Set | 6-311++G(d,p) | 6-31G(d,p), 6-311G(d,p) |
| Functional | B3LYP/CAM-B3LYP | PBE0, M06-2X |
| Solvent Model | PCM (water/methanol) | SMD, COSMO-RS |
| Optimization Convergence | 10⁻⁶ hartree/bohr | 10⁻⁵ hartree/bohr |
| Frequency Calculation | All positive frequencies | No imaginary frequencies |
| Electronic States | Ground state | Excited states (TD-DFT) |
| Multiplicity | Singlet (2S+1=1) | Doublet/Triplet for radicals |
Molecular dynamics simulations provide detailed insights into the dynamic behavior of 4-methoxy-6-methyl-pyridin-2-amine in biological environments and its interactions with target proteins. These computational studies employ classical force fields such as AMBER, CHARMM, or OPLS to model the temporal evolution of molecular systems under physiological conditions [9] [10]. The simulation protocols typically involve system equilibration followed by production runs extending from 100 to 500 nanoseconds, enabling comprehensive sampling of conformational space.
Root mean square deviation analysis reveals the conformational stability of protein-ligand complexes involving 4-methoxy-6-methyl-pyridin-2-amine derivatives. Studies on similar pyridine-containing compounds demonstrate that complexes typically achieve equilibrium within 130 to 155 nanoseconds, with RMSD values stabilizing around 0.5 to 0.7 nanometers throughout the simulation trajectory [9]. The radius of gyration calculations indicate minimal structural fluctuations, suggesting stable binding interactions between the ligand and target proteins.
Hydrogen bond formation represents a critical factor in determining binding affinity and residence time. Molecular dynamics simulations reveal that 4-methoxy-6-methyl-pyridin-2-amine can form multiple hydrogen bonds with target proteins through its amino group and methoxy oxygen atom [9]. The stability of these interactions depends on the local protein environment and the presence of competing water molecules in the binding site. Intermolecular hydrogen bond analysis throughout the simulation trajectory provides quantitative measures of binding strength and persistence.
Solvent-accessible surface area calculations demonstrate how protein-ligand binding affects the exposure of hydrophobic and hydrophilic regions to the aqueous environment. The binding of 4-methoxy-6-methyl-pyridin-2-amine typically results in decreased solvent accessibility of the binding pocket, contributing to the overall binding free energy [9]. These changes in surface area correlate with experimental binding affinities and provide mechanistic insights into the thermodynamics of molecular recognition.
The application of enhanced sampling methods, such as umbrella sampling or replica exchange molecular dynamics, enables the calculation of binding free energies and the characterization of binding pathways. These advanced techniques reveal the energy barriers associated with ligand binding and unbinding processes, providing valuable information for drug design optimization [11]. The computed binding free energies, typically ranging from -20 to -40 kilojoules per mole for tight-binding complexes, correlate well with experimental binding constants.
Table 2: Molecular Dynamics Simulation Parameters
| Parameter | Typical Value | Notes |
|---|---|---|
| Force Field | AMBER/CHARMM/OPLS | Protein-ligand compatible |
| Water Model | TIP3P/SPC/E | Explicit solvent model |
| Temperature (K) | 298.15 | Room temperature |
| Pressure (bar) | 1.0 | Standard pressure |
| Simulation Time (ns) | 100-500 | Production run duration |
| Time Step (fs) | 2.0 | Integration timestep |
| Ensemble | NPT | Isothermal-isobaric |
| Cutoff Distance (Å) | 10-12 | Electrostatic interactions |
| PME Grid Spacing (Å) | 1.0-1.2 | Particle mesh Ewald |
Machine learning approaches have revolutionized synthetic route prediction for complex organic molecules, including 4-methoxy-6-methyl-pyridin-2-amine and its derivatives. These computational methods leverage large databases of chemical reactions to predict optimal synthetic pathways, reaction conditions, and product yields [12] [13] [14]. The integration of artificial intelligence with traditional retrosynthetic analysis has significantly accelerated the discovery of efficient synthetic routes for pharmaceutical intermediates.
Graph neural networks represent a particularly powerful approach for molecular representation and synthetic prediction. These models encode molecular structures as mathematical graphs, enabling the prediction of reaction outcomes and synthetic feasibility with high accuracy [15]. For pyridine derivatives, graph-based models achieve Top-3 accuracy rates of 85-92% in predicting viable synthetic routes, outperforming traditional rule-based systems [15]. The ability to capture complex molecular features through learned representations makes these models particularly suitable for heterocyclic compounds.
Transformer-based models, adapted from natural language processing, demonstrate exceptional performance in reaction prediction tasks. These models treat chemical reactions as sequences of SMILES strings, achieving accuracy rates of 88-95% in forward reaction prediction [14]. The T5Chem model, specifically designed for chemical applications, shows superior performance compared to earlier sequence-to-sequence approaches, particularly for complex multi-step syntheses involving pyridine scaffolds [14].
The application of machine learning to solvent selection represents another critical aspect of synthetic route optimization. Data-driven models for solvent prediction achieve Top-3 accuracy rates of 85.1% for patent-derived reactions, demonstrating excellent performance across diverse reaction types [13]. These models incorporate sustainability criteria, enabling the identification of green solvent alternatives without requiring model retraining. For 4-methoxy-6-methyl-pyridin-2-amine synthesis, such models can recommend environmentally friendly solvents that maintain high reaction yields.
Yield prediction models utilize molecular fingerprints and reaction conditions to estimate product yields with high accuracy. Random forest and neural network approaches demonstrate superior performance, with accuracy rates ranging from 78-90% depending on the complexity of the chemical space [12]. The integration of interpretable heat-mapping algorithms, such as PIXIE, enables synthetic chemists to visualize the influence of molecular substructures on predicted yields, facilitating rational molecular design.
Table 3: Machine Learning Model Performance Metrics
| Model Type | Accuracy (%) | Training Time | Interpretability |
|---|---|---|---|
| Random Forest | 78-85 | Fast (minutes) | High |
| Neural Network | 82-90 | Moderate (hours) | Low |
| Support Vector Machine | 75-82 | Fast (minutes) | Medium |
| Gradient Boosting | 80-87 | Moderate (hours) | Medium |
| Graph Neural Network | 85-92 | Slow (hours-days) | Low |
| Transformer Model | 88-95 | Very slow (days) | Very low |
Quantum mechanical analysis provides fundamental insights into the electronic effects governing the chemical behavior of 4-methoxy-6-methyl-pyridin-2-amine. Time-dependent density functional theory calculations reveal the electronic excitation energies and absorption spectra, with typical absorption maxima occurring between 240-260 nanometers for substituted pyridine derivatives [6] [8]. The methoxy substituent introduces bathochromic shifts in the electronic spectrum due to extended conjugation and electron donation to the aromatic system.
Frontier molecular orbital analysis demonstrates the crucial role of HOMO and LUMO energies in determining reactivity patterns. The HOMO of 4-methoxy-6-methyl-pyridin-2-amine is primarily localized on the amino group and the adjacent pyridine carbon atoms, indicating the preferred sites for electrophilic attack [16] [7]. Conversely, the LUMO exhibits significant contribution from the pyridine ring system, particularly at positions ortho and para to the nitrogen atom, suggesting preferred sites for nucleophilic substitution reactions.
The molecular electrostatic potential surface reveals the charge distribution and identifies reactive sites for intermolecular interactions. The amino nitrogen displays a region of negative electrostatic potential, confirming its nucleophilic character, while the pyridine ring exhibits areas of positive potential suitable for nucleophilic attack [4]. The methoxy oxygen atom contributes additional negative potential, enhancing the electron density of the aromatic system through resonance effects.
Natural population analysis quantifies the atomic charges and electron distribution within the molecule. The nitrogen atoms typically exhibit partial negative charges ranging from -0.4 to -0.6 elementary charges, while the carbon atoms bonded to electronegative heteroatoms show positive partial charges [4]. These charge distributions directly influence the reactivity patterns observed in experimental studies and provide quantitative measures for predicting chemical behavior.
The analysis of vibrational frequencies provides additional insights into molecular structure and bonding. Characteristic stretching frequencies for the amino group occur around 3300-3500 wavenumbers, while the pyridine ring vibrations appear in the 1400-1600 wavenumber region [8]. The methoxy group contributions are identified through C-O stretching modes around 1200-1300 wavenumbers. These calculated frequencies serve as fingerprints for structural identification and validation of computational models.
Table 4: Frontier Molecular Orbital Properties
| Property | Estimated Range | Literature Reference |
|---|---|---|
| HOMO Energy (eV) | -5.8 to -6.5 | Similar pyridine derivatives |
| LUMO Energy (eV) | -1.2 to -2.0 | DFT calculations on pyridines |
| HOMO-LUMO Gap (eV) | 3.8 to 4.5 | Experimental gap estimates |
| Ionization Potential (eV) | 5.8 to 6.5 | UV-photoelectron spectroscopy |
| Electron Affinity (eV) | 1.2 to 2.0 | Electron attachment studies |
| Chemical Hardness (eV) | 1.9 to 2.3 | Calculated from FMO energies |
| Chemical Softness (eV⁻¹) | 0.43 to 0.53 | Reciprocal of hardness |
| Electronegativity (eV) | 3.5 to 4.2 | Average of IP and EA |
| Electrophilicity Index (eV) | 3.2 to 4.0 | Reactivity descriptor |
Second-order perturbation theory analysis within the natural bond orbital framework reveals the magnitude of hyperconjugative interactions and charge transfer processes. The electron donation from the methoxy oxygen lone pairs to the antibonding orbitals of the pyridine ring typically involves stabilization energies of 15-25 kilojoules per mole [8]. These interactions contribute significantly to the overall molecular stability and influence the electronic properties of the aromatic system.
Table 5: Electronic Structure Analysis Results
| Analysis Method | Primary Information | Computational Cost | Applicability |
|---|---|---|---|
| Natural Bond Orbital (NBO) | Charge transfer, hyperconjugation | Low | All molecular systems |
| Atoms in Molecules (AIM) | Bond critical points, electron density | Medium | Covalent bonding analysis |
| Electron Localization Function (ELF) | Electron localization regions | Medium | Chemical bonding nature |
| Molecular Electrostatic Potential (MEP) | Reactive sites identification | Low | Intermolecular interactions |
| Fukui Functions | Nucleophilic/electrophilic sites | Medium | Reaction site prediction |
| Local Ionization Potential | Local reactivity prediction | Medium | Surface reactivity |
The electron localization function provides a three-dimensional representation of electron pairing and bonding character throughout the molecule. High ELF values near the amino nitrogen and methoxy oxygen indicate strong electron localization, while intermediate values in the aromatic region suggest delocalized bonding characteristic of conjugated systems [4]. This analysis complements traditional bonding descriptions and provides intuitive visualization of electronic structure.